REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[OH-].[NH4+:11]>O>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH2:11])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |